Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate
CAS No.: 1146206-22-5
Cat. No.: VC6843524
Molecular Formula: C15H16O5
Molecular Weight: 276.288
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1146206-22-5 |
---|---|
Molecular Formula | C15H16O5 |
Molecular Weight | 276.288 |
IUPAC Name | ethyl 2-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-2-oxoacetate |
Standard InChI | InChI=1S/C15H16O5/c1-3-20-15(18)14(17)12-6-4-9-8-10(19-2)5-7-11(9)13(12)16/h5,7-8,12H,3-4,6H2,1-2H3 |
Standard InChI Key | QIRCBDQRVKBZED-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=O)C1CCC2=C(C1=O)C=CC(=C2)OC |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The compound is formally named ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate under IUPAC nomenclature . Key synonyms include:
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Ethyl (6-methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)(oxo)acetate
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2-Naphthaleneacetic acid, 1,2,3,4-tetrahydro-6-methoxy-α,1-dioxo-, ethyl ester
These aliases reflect variations in naming conventions across databases and highlight the compound’s ketone and ester functionalities.
Molecular Formula and Weight
The molecular formula was confirmed via high-resolution mass spectrometry, with a monoisotopic mass of 276.099774 g/mol . The structural complexity arises from the tetrahydronaphthalene core, which incorporates a methoxy group at position 6, a ketone at position 1, and an ethyl oxoacetate side chain at position 2 (Table 1).
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Average Mass | 276.288 g/mol | |
Monoisotopic Mass | 276.099774 g/mol | |
SMILES | CCOC(=O)C(C1CCC2=C(C1=O)C=CC(=C2)OC)=O | |
InChIKey | DJFMTSPSDLSFKC-UHFFFAOYSA-N |
Structural and Stereochemical Analysis
Core Framework and Functional Groups
The compound’s backbone consists of a partially saturated naphthalene ring (tetrahydronaphthalene), which reduces aromaticity and introduces conformational flexibility. Key functional groups include:
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Methoxy group (-OCH₃) at position 6, enhancing electron density in the aromatic system .
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Ketone group (=O) at position 1, contributing to electrophilic reactivity .
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Ethyl oxoacetate moiety (-OC(=O)COOCH₂CH₃) at position 2, providing ester and ketone functionalities .
Stereochemical Considerations
While the compound contains one defined stereocenter (position 2 of the tetrahydronaphthalene ring), no stereoisomeric data is available in the provided sources . Computational models suggest that the equatorial orientation of the oxoacetate group minimizes steric hindrance with the methoxy substituent.
Synthesis and Reaction Pathways
Purification and Characterization
Flash chromatography (20% ethyl acetate in pet ether) and recrystallization are standard purification techniques . Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NMR in CDCl₃) confirms structural integrity, with characteristic peaks for methoxy (δ 3.2–3.8 ppm), ketone (δ 1.9–2.5 ppm), and ester groups (δ 4.0–4.2 ppm) .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar ester and ketone groups:
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Polar Solvents: Miscible in ethanol, ethyl acetate, and dimethyl sulfoxide (DMSO) .
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Nonpolar Solvents: Limited solubility in hexane or pet ether .
Stability under ambient conditions is presumed high, though prolonged exposure to moisture may hydrolyze the ester linkage.
Thermal Properties
Differential Scanning Calorimetry (DSC) data is unavailable, but analogous compounds exhibit melting points between 80–120°C . The ethyl oxoacetate moiety likely lowers the melting point compared to carboxylic acid derivatives .
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